An In-depth Technical Guide on the Mechanism of Action of MRS-2179 on the P2Y1 Receptor
An In-depth Technical Guide on the Mechanism of Action of MRS-2179 on the P2Y1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MRS-2179, a selective and competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation. Consequently, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents. This document details the quantitative pharmacology of MRS-2179, provides comprehensive experimental protocols for its characterization, and elucidates the underlying P2Y1 signaling pathway.[1]
Mechanism of Action: Competitive Antagonism
MRS-2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, functions as a competitive antagonist at the P2Y1 receptor.[2][3] This means that MRS-2179 binds to the same site on the P2Y1 receptor as the endogenous agonist ADP, but its binding does not elicit a cellular response. Instead, it blocks ADP from binding and activating the receptor, thereby inhibiting downstream signaling events. The potency of MRS-2179 as a competitive antagonist has been demonstrated in various studies.[4]
Upon activation by ADP, the P2Y1 receptor couples to Gq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, culminating in cellular responses such as platelet shape change and aggregation.[1] MRS-2179 effectively inhibits these ADP-induced downstream effects, including Ca2+ mobilization and platelet aggregation.[5][6]
Quantitative Pharmacological Data
The affinity and potency of MRS-2179 have been determined through various in vitro assays. The data presented below summarizes key quantitative parameters, providing a comparative overview of its pharmacological profile.
| Parameter | Value | Species/System | Reference |
| KB | 100 nM | - | [2] |
| Kb | 102 nM | Turkey P2Y1 Receptor | [7] |
| Ki | 100 nM | - | [3] |
| Ki | 84 nM | P2Y1-R expressing Sf9 cell membranes | [8][9] |
| pA2 | 6.99 | Turkey P2Y1 Receptor | [7] |
| IC50 (Platelet Aggregation) | 0.95 nM (for MRS2500, a related potent antagonist) | Human Platelets | [6] |
Selectivity Profile of MRS-2179
MRS-2179 exhibits selectivity for the P2Y1 receptor over other P2X and P2Y receptor subtypes.
| Receptor Subtype | IC50 | Reference |
| P2X1 | 1.15 µM | [2][7] |
| P2X3 | 12.9 µM | [2][7] |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity | [2][7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y1 Antagonist Characterization.
Caption: Principle of Competitive Antagonism at the P2Y1 Receptor.
Detailed Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.[1]
1. Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay using a radiolabeled P2Y1 antagonist, such as [3H]MRS2279, to determine the binding affinity of unlabeled test compounds like MRS-2179.[1][8][9]
-
Materials:
-
Procedure:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]MRS2279, and varying concentrations of MRS-2179.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 of MRS-2179 and calculate the Ki using the Cheng-Prusoff equation.[1]
-
2. Calcium Mobilization Assay
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, often using a Fluorometric Imaging Plate Reader (FLIPR).[1][10][11][12]
-
Materials:
-
Procedure:
-
Plate the cells in a microplate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a plate with MRS-2179 at various concentrations and another plate with the P2Y1 agonist (ADP).
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the MRS-2179 solution to the cells and incubate for a specified period.
-
Add the ADP solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.[1]
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[1]
-
3. ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists.[1][6][14]
-
Materials:
-
Freshly drawn human venous blood collected into a sodium citrate (B86180) anticoagulant.
-
ADP (agonist).
-
MRS-2179 (antagonist).
-
Saline solution.
-
Platelet aggregometer.
-
-
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C with stirring.
-
Add varying concentrations of MRS-2179 to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a fixed concentration of ADP.
-
Record the change in light transmission for several minutes.
-
Determine the percentage of inhibition of aggregation for each concentration of MRS-2179 and calculate the IC50 value.
-
Conclusion
MRS-2179 is a well-characterized competitive antagonist of the P2Y1 receptor. Its ability to potently and selectively block ADP-mediated platelet activation underscores its therapeutic potential as an anti-thrombotic agent.[1][5][15] The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling and hemostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 4. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Signaling of the Human P2Y(1) Receptor Measured by a Yeast Growth Assay with Comparisons to Assays of Phospholipase C and Calcium Mobilization in 1321N1 Human Astrocytoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
